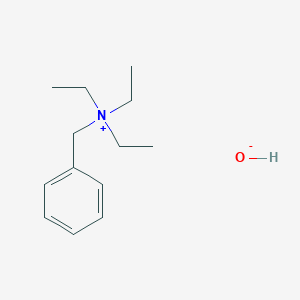

Benzyltriethylammonium hydroxide

概要

説明

Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base . It is commonly used in phase-transfer catalysis .

Synthesis Analysis

Benzyltrimethylammonium hydroxide is typically handled as a solution in water or methanol . It can be synthesized from benzyl chloride and triethylamine .

Molecular Structure Analysis

The molecular formula of Benzyltriethylammonium hydroxide is C13H23NO . Its average mass is 209.328 Da and its monoisotopic mass is 209.177963 Da .

Chemical Reactions Analysis

Benzyltriethylammonium hydroxide is a popular phase-transfer catalyst. It is used in aldol condensation reactions and base-catalyzed dehydration reactions . It is also used as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions .

Physical And Chemical Properties Analysis

Benzyltriethylammonium hydroxide has a molar mass of 209.333 g/mol . It is usually handled as a solution in water or methanol . The compound is colorless, although the solutions often appear yellowish .

科学的研究の応用

Organic Base

Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base . This property allows it to participate in various chemical reactions that require a base.

Phase-Transfer Catalyst

One of the most common uses of Benzyltriethylammonium hydroxide is as a phase-transfer catalyst . In this role, it facilitates the migration of a reactant from one phase to another, thus increasing the rate of reaction.

Manufacturing of 2-Phenylbutyronitrile

Benzyltriethylammonium hydroxide has been used in the industrial production of 2-phenylbutyronitrile . This process involves the reaction of phenylacetonitrile with ethyl chloride in the presence of 50% aqueous NaOH and benzyltriethylammonium chloride (TEBA), without solvent .

Generation of Carbanions

Benzyltriethylammonium hydroxide is used in the generation of carbanions . These negatively charged carbon species are highly reactive and are used in various organic reactions.

Interfacial Processes

Benzyltriethylammonium hydroxide plays a key role in interfacial processes . These are key steps in the generation of reacting anions in phase transfer catalysis.

Enhancement of Nucleophilic Activity

Carbanions associated with tetraalkylammonium (TAA) cations in lipophilic ion pairs exhibit much higher nucleophilic activity than those associated with potassium, sodium or lithium cations in organic solvents . This property is exploited in reactions that require highly reactive nucleophiles.

作用機序

Target of Action

Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base . It is primarily used as a phase-transfer catalyst in various chemical reactions .

Mode of Action

As a phase-transfer catalyst, benzyltriethylammonium hydroxide facilitates the migration of a reactant from one phase into another phase where reaction can take place. It does this by forming a complex with the reactant, effectively solubilizing it in the new phase. This interaction with its targets can lead to significant changes in the speed and efficiency of chemical reactions .

Biochemical Pathways

Benzyltriethylammonium hydroxide is commonly used in organic synthesis reactions, including the dissolution and functionalization of cellulose . It can also assist in situ transesterification to synthesize biodiesel . The affected pathways are largely dependent on the specific reactions it is used in.

Action Environment

The action, efficacy, and stability of benzyltriethylammonium hydroxide can be influenced by various environmental factors. For instance, the presence of cosolvents such as water and DMSO can have a drastic impact on the melting point of the deep eutectic solvent formed by benzyltriethylammonium hydroxide .

Safety and Hazards

将来の方向性

Benzyltriethylammonium hydroxide is a versatile reagent in organic synthesis. It has been used in the synthesis of activated ynesulfonamides and tertiary enesulfonamides . As research continues, it is likely that new applications for this compound will be discovered.

Relevant Papers

One relevant paper discusses the use of a benzyltriethylammonium/urea DES as a new green and eco-friendly medium for the progress of organic chemical reactions, particularly the dissolution and the functionalization of cellulose .

特性

IUPAC Name |

benzyl(triethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPSBYZGRQJIMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171447 | |

| Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyltriethylammonium hydroxide | |

CAS RN |

1836-42-6 | |

| Record name | Benzyltriethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, triethylbenzyl-, hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

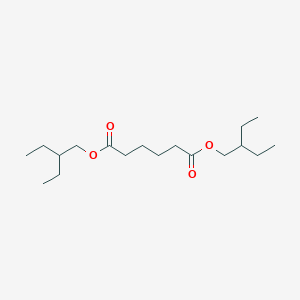

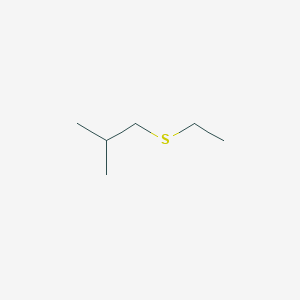

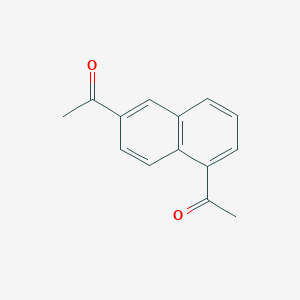

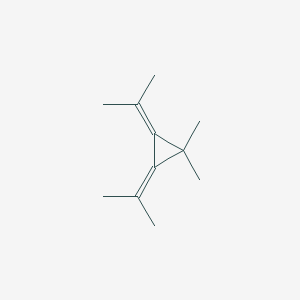

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benzyltriethylammonium hydroxide enhance the Cannizzaro reaction of glyoxal compared to traditional catalysts?

A1: Benzyltriethylammonium hydroxide demonstrates significantly higher catalytic efficiency in the Cannizzaro reaction of glyoxal compared to sodium hydroxide or benzyltriethylammonium chloride. [] This enhanced activity is attributed to its polymeric nature. The polycationic structure creates regions of high local concentration of both hydroxyl ions and negatively charged reaction intermediates, accelerating the reaction rate. [] This highlights the impact of electrostatic interactions on reaction kinetics.

Q2: What makes Benzyltriethylammonium hydroxide particularly suitable for cellulose modification?

A2: Benzyltriethylammonium hydroxide exhibits a dual functionality that makes it highly effective in cellulose modification. Firstly, its strong alkalinity disrupts the supramolecular structure of cellulose, making it more accessible for reactions. [, ] Secondly, it acts as a solvent for cellulose, allowing for homogeneous reactions to occur. [, ] This eliminates the need for a separate step to prepare alkaline cellulose, simplifying the modification process and potentially leading to higher degrees of substitution.

Q3: Can the structure of Benzyltriethylammonium hydroxide be modified to influence its catalytic activity?

A3: While the provided research doesn't directly investigate structural modifications of Benzyltriethylammonium hydroxide, it does offer insights from related compounds. Research on polyborate formation indicates that the size and basicity of the cation significantly influence the resulting polyborate structure. [] For instance, bulkier amines like benzylamine or tri-n-octylamine were unable to form polyborates, while less bulky but more basic amines like triethylamine formed pentaborates. [] This suggests that modifying the steric bulk or basicity of the benzyltrimethylammonium cation could potentially impact its interactions with reactants and therefore its catalytic activity.

Q4: How does the presence of salts like sodium chloride affect the reaction rate of the Benzyltriethylammonium hydroxide-catalyzed Cannizzaro reaction?

A4: Adding sodium chloride to the Benzyltriethylammonium hydroxide-catalyzed Cannizzaro reaction significantly reduces the reaction rate. [] This contrasts with the positive salt effect observed in sodium hydroxide-catalyzed reactions. [] This suggests that the electrostatic interactions between the polycationic catalyst and the reactants are disrupted by the presence of competing ions, highlighting the importance of the polymer's electrostatic environment for its catalytic efficiency.

Q5: Are there analytical techniques specifically designed to characterize and monitor Benzyltriethylammonium hydroxide in reaction mixtures?

A5: While the provided research doesn't delve into specific analytical techniques for Benzyltriethylammonium hydroxide, it does mention conductimetry for monitoring the Cannizzaro reaction. [] More broadly, techniques like NMR spectroscopy, mass spectrometry, and various chromatographic methods could be employed to characterize and quantify Benzyltriethylammonium hydroxide in complex mixtures. The choice of technique would depend on the specific application and the sensitivity required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)